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5-Phenoxythiophene-2-carboxylic acid is an organic compound characterized by a thiophene ring substituted with a phenoxy group and a carboxylic acid functional group. The molecular formula for this compound is . The structure consists of a five-membered aromatic ring containing sulfur (thiophene) and is substituted at the 2-position with a carboxylic acid (-COOH) and at the 5-position with a phenoxy group (-OPh). This unique arrangement contributes to its chemical properties and potential applications in various fields, including pharmaceuticals and materials science.
The synthesis of 5-Phenoxythiophene-2-carboxylic acid can be achieved through several methods:
5-Phenoxythiophene-2-carboxylic acid has potential applications in various fields:
Interaction studies involving 5-Phenoxythiophene-2-carboxylic acid typically focus on its binding affinity with biological targets or its role in complexation with metal ions. Research on similar compounds suggests that thiophene derivatives can interact with proteins and enzymes, potentially leading to inhibition or modulation of biological pathways. Detailed studies would be necessary to confirm these interactions specifically for this compound.
Several compounds share structural similarities with 5-Phenoxythiophene-2-carboxylic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| 4-Phenoxythiophene-2-carboxylic acid | Similar thiophene and phenoxy substitution | Potentially different biological activity |
| 3-(2-Nitrophenoxy)thiophene-2-carboxylic acid | Contains nitro group which may affect reactivity | Increased polarity and potential toxicity |
| 3-Phenoxythiophene-2-carbaldehyde oxime | Aldehyde functional group instead of carboxylic | Different reactivity due to carbonyl group |
The unique combination of the phenoxy group at the 5-position and the carboxyl group at the 2-position distinguishes 5-Phenoxythiophene-2-carboxylic acid from other related compounds, potentially influencing its chemical reactivity and biological activity differently compared to its analogs.
The core structure consists of a thiophene ring (C4H4S) with a phenoxy group (-O-C6H5) at position 5 and a carboxylic acid (-COOH) at position 2 (Fig. 1). Key bond parameters derived from analogous 4-phenoxythiophene-2-carboxylic acid and density functional theory (DFT) simulations include:
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| C2-C3 (thiophene) | 1.43 | S1-C2-C3: 112.5 |
| C5-O (phenoxy) | 1.36 | C5-O-C6 (phenoxy): 120.1 |
| C2-COOH | 1.49 | O=C-O: 124.7 |
The thiophene ring exhibits aromaticity with partial double-bond character (1.36–1.43 Å), while the phenoxy group introduces electron-withdrawing effects that polarize the ring.
Rotational barriers for the phenoxy group were calculated at 8–12 kJ/mol via DFT, favoring a dihedral angle of 30–50° between the thiophene and phenyl planes to minimize steric clashes. This conformation optimizes π-π interactions between the thiophene and phenyl rings, stabilizing the molecule by ~15 kJ/mol compared to coplanar arrangements.
Experimental solubility data for 5-phenylthiophene-2-carboxylic acid provides a proxy for predicting behavior:
| Solvent | Solubility (mg/mL, 25°C) | Notes |
|---|---|---|
| Water | <0.1 | pH-dependent ionization |
| Ethanol | 12.4 | Improved via H-bonding |
| DMSO | 34.7 | High dipolar aprotic solubility |
| Dichloromethane | 2.1 | Limited by polarity mismatch |
The phenoxy group’s hydrophobicity reduces aqueous solubility compared to hydroxylated analogs, while carboxylic acid deprotonation (pH >4) enhances water compatibility.
DSC analysis of 5-phenylthiophene-2-carboxylic acid shows a melting point of 188–192°C with decomposition onset at 240°C. For the phenoxy derivative, simulations predict:
| Property | Value |
|---|---|
| Melting point | 175–185°C (estimated) |
| Thermal decomposition T | 230–250°C |
| ΔHfusion | 28–32 kJ/mol |
Decomposition pathways involve decarboxylation above 200°C, followed by sulfur oxide elimination.
The carboxylic acid group exhibits a pKa of ~3.5 (predicted via COSMO-RS), comparable to 4-phenoxythiophene-2-carboxylic acid (experimental pKa 3.4). Protonation states influence solubility and reactivity:
| pH | Dominant Form | Solubility (mg/mL) |
|---|---|---|
| <2 | Neutral (-COOH) | 0.08 |
| 3–5 | Zwitterionic | 0.15 |
| >6 | Deprotonated (-COO⁻) | 1.2 |